molecular formula C32H37NO9S3 B11030217 Tetramethyl 6'-(2-ethylbutanoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(2-ethylbutanoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11030217
M. Wt: 675.8 g/mol
InChI Key: QLIICAUCMLDOHS-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s break it down. It contains several key components:

      Tetramethyl: Refers to the presence of four methyl (CH₃) groups.

      6’-(2-ethylbutanoyl): Indicates a substituent at the 6’ position, consisting of an ethylbutanoyl group.

      5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: This complex fused ring system forms the core structure.

      2’,3’,4,5-tetracarboxylate: Refers to four carboxylate (COO⁻) groups attached to the core.

  • This compound likely has interesting properties due to its intricate structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods may involve modifications of existing synthetic strategies or custom approaches.
  • Chemical Reactions Analysis

    • Reactions this compound may undergo include oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific functional groups involved.
    • Major products could include derivatives with altered substituents or functional groups.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for new materials.

      Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Assessing its use in organic electronics, sensors, or other advanced materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
    • Pathways affected could include redox processes, enzyme inhibition, or signal transduction.
  • Comparison with Similar Compounds

    Remember that this compound’s detailed study may require specialized research beyond what’s readily available

    Properties

    Molecular Formula

    C32H37NO9S3

    Molecular Weight

    675.8 g/mol

    IUPAC Name

    tetramethyl 6'-(2-ethylbutanoyl)-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C32H37NO9S3/c1-11-17(12-2)26(34)33-19-14-16(4)15(3)13-18(19)20-25(31(33,5)6)43-22(28(36)40-8)21(27(35)39-7)32(20)44-23(29(37)41-9)24(45-32)30(38)42-10/h13-14,17H,11-12H2,1-10H3

    InChI Key

    QLIICAUCMLDOHS-UHFFFAOYSA-N

    Canonical SMILES

    CCC(CC)C(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

    Origin of Product

    United States

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